molecular formula C12H18ClNO B7945421 8-ethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

8-ethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B7945421
M. Wt: 227.73 g/mol
InChI Key: RYDDLGRHXWAUBT-UHFFFAOYSA-N
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Description

8-ethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound belonging to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) and boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Introduction of different substituents on the benzene or azepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated benzazepine derivatives.

Scientific Research Applications

8-ethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-ethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, some benzazepine derivatives are known to inhibit sodium channels or squalene synthase, which can affect cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-ethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, or interaction with biological targets compared to other benzazepine derivatives.

Properties

IUPAC Name

8-ethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-14-12-6-5-10-4-3-7-13-9-11(10)8-12;/h5-6,8,13H,2-4,7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDDLGRHXWAUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(CCCNC2)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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